molecular formula C17H27NO2 B2569162 N-(3-hydroxycyclohexyl)adamantane-1-carboxamide CAS No. 1396793-89-7

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide

Cat. No.: B2569162
CAS No.: 1396793-89-7
M. Wt: 277.408
InChI Key: VDQFCGDZVFGXCS-UHFFFAOYSA-N
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Description

“N-(3-hydroxycyclohexyl)adamantane-1-carboxamide” is a chemical compound. It’s related to a class of compounds known as adamantanes, which are fascinating polycyclic hydrocarbons with unique physical and chemical properties . Adamantanes have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A method of synthesis of N-aryladamantane-1-carboxamides involves reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Synthesis and Material Properties

  • Polyamides with Adamantyl Moieties : New polyamides incorporating adamantyl units have been synthesized, demonstrating medium inherent viscosities and high glass transition temperatures. These materials exhibit high tensile strengths and moduli, making them suitable for applications requiring durable and heat-resistant polymers (Chern, Shiue, & Kao, 1998).

Biological and Medicinal Applications

  • Antiviral Properties : Adamantane derivatives, including those with structural similarities to N-(3-hydroxycyclohexyl)adamantane-1-carboxamide, have been explored for their antiviral activities. These compounds showed promising results in vitro against viruses like the Newcastle disease virus (Aigami, Inamoto, Takaishi, Hattori, & Takatsuki, 1975).

Chemical Analysis and Stability

  • Mass Spectrometric Analysis : High-resolution mass spectrometry has been employed to profile the metabolites of synthetic cannabinoids structurally related to adamantane derivatives. This methodology is critical for understanding the pharmacological activity and stability of such compounds (Gandhi, Wohlfarth, Zhu, Pang, Castaneto, Scheidweiler, & Huestis, 2015).

Material Chemistry and Catalysis

  • Catalytic Synthesis of N-Aryladamantane-1-carboxamides : Adamantane-1-carboxylic acid has been used in the catalytic synthesis of N-Aryladamantane-1-carboxamides, indicating the potential for adamantane derivatives in catalytic processes and material synthesis (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).

Environmental Impact

  • Environmental Toxicity of Diamondoids : Diamondoids, related to adamantane structures, have been shown to cause genetic damage in marine organisms, indicating the potential environmental impact of adamantane derivatives and the need for careful consideration in their applications (Dissanayake, Scarlett, & Jha, 2016).

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-15-3-1-2-14(7-15)18-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-15,19H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFCGDZVFGXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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